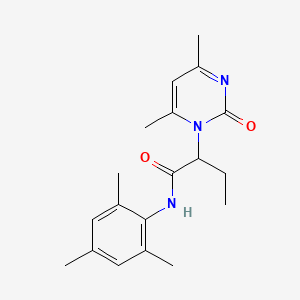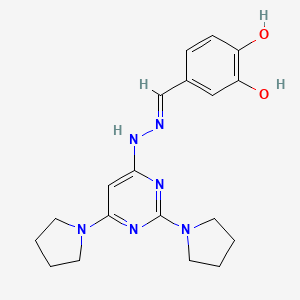![molecular formula C24H27N3O B6096755 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6096755.png)
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol, also known as DMCM, is a compound that has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. DMCM belongs to the class of imidazobenzodiazepines and acts as a positive allosteric modulator of the GABA-A receptor.
作用機序
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, which enhances the affinity of the receptor for GABA. This results in an increase in the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This compound has been shown to have a higher affinity for the GABA-A receptor than traditional benzodiazepines.
Biochemical and Physiological Effects:
This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have muscle relaxant properties. This compound has been studied for its effects on the central nervous system, including its effects on neurotransmitter release, receptor binding, and ion channel activity. This compound has been shown to have a high affinity for the GABA-A receptor, which is responsible for its pharmacological effects.
実験室実験の利点と制限
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It has a high affinity for the GABA-A receptor, which makes it a useful tool for studying the effects of positive allosteric modulators on the receptor. This compound has also been extensively studied in animal models, which makes it a useful tool for studying the effects of anticonvulsants and anxiolytics. However, this compound has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. This compound also has low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the study of 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol. One area of research is the development of new analogs of this compound that have improved pharmacological properties. Another area of research is the study of this compound in combination with other drugs for the treatment of neurological disorders. This compound has been shown to have potential as a treatment for alcohol withdrawal syndrome and post-traumatic stress disorder, and further research in these areas is needed. Finally, the study of this compound in human clinical trials is needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol involves a multi-step process that starts with the reaction of 2-naphthol with paraformaldehyde to form the intermediate 2-hydroxymethyl-1-naphthol. The intermediate is then reacted with 4-(2,4-dimethylbenzyl)-1-piperazinecarboxaldehyde to form this compound. The final product is purified by recrystallization.
科学的研究の応用
1-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol has been extensively studied for its potential use as an anticonvulsant and anxiolytic agent. It has been shown to have a high affinity for the GABA-A receptor and acts as a positive allosteric modulator. This compound has been used in various animal models to study its effects on seizure activity and anxiety-like behavior. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.
特性
IUPAC Name |
1-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-18-7-8-21(19(2)15-18)17-26-11-13-27(14-12-26)25-16-23-22-6-4-3-5-20(22)9-10-24(23)28/h3-10,15-16,28H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVKNXALJLVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6096684.png)
![2-(2,4-dichlorophenoxy)-N-{[4-(4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}acetamide](/img/structure/B6096697.png)
![methyl 2-{[(cyclopropylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6096700.png)
![N-(4-ethoxyphenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6096708.png)
![N-cycloheptyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096713.png)
![2-{[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6096719.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B6096739.png)
![6-(2-chlorophenyl)-3-[(3,4-dimethyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6096747.png)
![4-fluoro-N-({1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6096754.png)

![N-[2-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6096766.png)
![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-(methylthio)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acetamide](/img/structure/B6096777.png)